
(6-bromo-1H-indol-1-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(6-bromo-1H-indol-1-yl)acetic acid” is a chemical compound with the CAS Number: 951626-33-8 . Its linear formula is C10H8BrNO2 . The molecular weight of this compound is 254.08 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H8BrNO2/c11-8-2-1-7-3-4-12(6-10(13)14)9(7)5-8/h1-5H,6H2,(H,13,14) . This code provides a specific textual representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 254.08 . More detailed physical and chemical properties would require additional information or experimental data.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Derivatives
Brominated Tryptophan Derivatives
A study by Segraves & Crews (2005) investigated brominated tryptophan derivatives from Thorectidae sponges, including compounds structurally related to (6-bromo-1H-indol-1-yl)acetic acid. They discovered new brominated derivatives, which hold potential for further chemical and biological investigations (Segraves & Crews, 2005).
Rearrangements and Synthesis of Indole Derivatives
Sanchez & Parcell (1990) explored the amine-induced rearrangements of bromo-indolyl-propanones. Their work provides a new route to synthesize alpha-substituted indole-3-acetamides and related compounds, demonstrating the versatility of bromo-indole derivatives in synthetic chemistry (Sanchez & Parcell, 1990).
Novel Indole Derivatives
Research by Boraei et al. (2020) focused on synthesizing new nitrogen/sulfur heterocyclic systems by linking various rings, including indole derivatives. This work underscores the potential of bromo-indole-based compounds in developing complex heterocyclic structures (Boraei et al., 2020).
Biological Applications
Antibacterial Properties
Compounds related to this compound have shown antibacterial properties. For instance, a study by Rubab et al. (2017) synthesized indole-3-acetohydrazides with notable antibacterial activities against various bacterial strains (Rubab et al., 2017).
Anti-Inflammatory and Analgesic Activities
Sondhi et al. (2007) investigated indole derivatives for anti-inflammatory and analgesic activities. Their research adds to the understanding of the therapeutic potential of indole-based compounds in treating inflammation and pain (Sondhi et al., 2007).
Synthesis of Biologically Active Agents
A study by Gupta & Rastogi (1986) explored the synthesis of hydrazone derivatives, including those based on indole structures, demonstrating their potential in developing novel biologically active molecules (Gupta & Rastogi, 1986).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that indole derivatives, which include (6-bromo-1h-indol-1-yl)acetic acid, bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that the compound’s action would result in a variety of molecular and cellular effects .
Eigenschaften
IUPAC Name |
2-(6-bromoindol-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c11-8-2-1-7-3-4-12(6-10(13)14)9(7)5-8/h1-5H,6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIOSYLYPIQYRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CC(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1H-1,3-benzodiazol-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2579006.png)
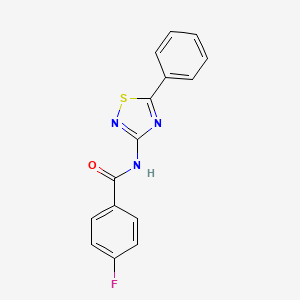
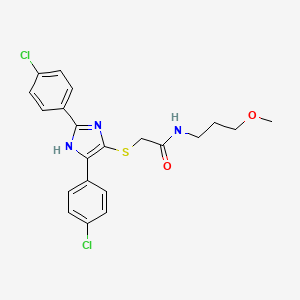
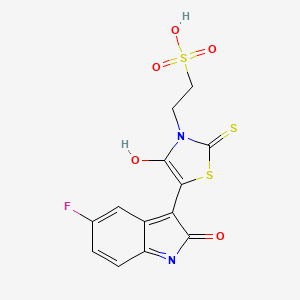
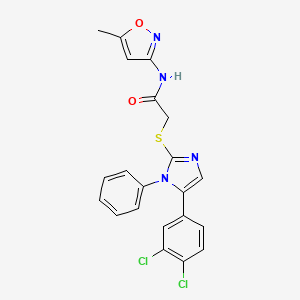
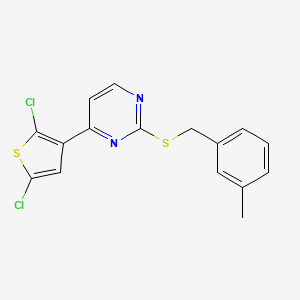

![2-(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2579018.png)
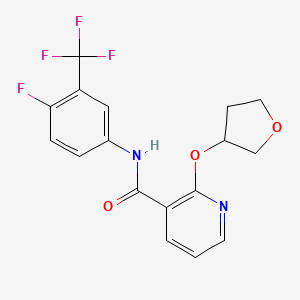
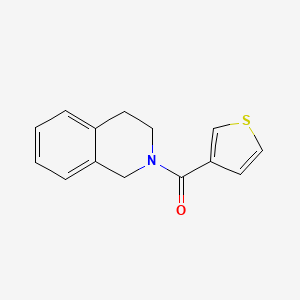


![N-1,3-benzodioxol-5-yl-2-[3-[(3,4-dimethylphenyl)sulfonyl]-4-oxoquinolin-1(4H)-yl]acetamide](/img/structure/B2579028.png)
![2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2579029.png)